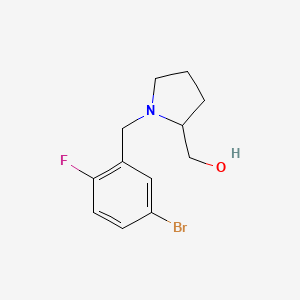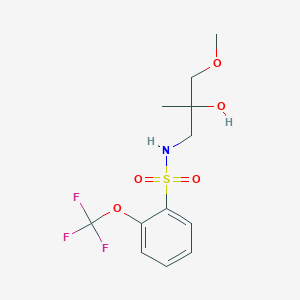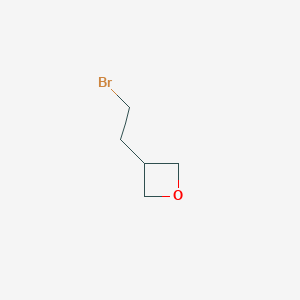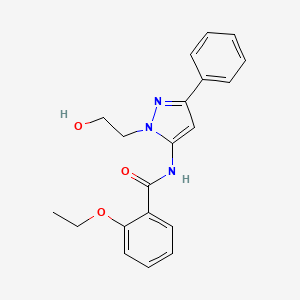
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzamides like “3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide” are typically synthesized through reactions involving benzoyl chloride derivatives and amines or through the acylation of amino compounds. For instance, the synthesis of related benzamide derivatives has been described through procedures that may involve acylation reactions, reduction reactions, and the use of catalytic agents to achieve desired substitutions on the benzamide backbone (Ning-ren, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring, which may be further substituted with various functional groups that influence the compound's properties and reactivity. X-ray diffraction and DFT calculations are common techniques used to analyze the molecular structure, revealing aspects such as bond lengths, angles, and the overall geometry of the compound. These analyses provide insights into the compound's stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution, influenced by their functional groups. The presence of ethoxy and oxopyrrolidinyl groups in “3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide” would affect its reactivity, potentially making it a candidate for further functionalization or modification in synthetic chemistry applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are determined by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and applications. For example, polymorphism in benzamide derivatives can significantly affect their physical properties and, consequently, their application potential (Yanagi et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Synthetic Pathways and Analogs
A cornerstone of research involving similar compounds is the development of synthetic pathways that yield novel derivatives with potential therapeutic applications. For example, compounds derived from pyrrolidinyl benzamides have been synthesized for their neuroleptic activity, highlighting the importance of structural modifications to enhance pharmacological properties (Iwanami et al., 1981) (Iwanami et al., 1981).
Pharmacological Targets
These compounds often target specific receptors or biological pathways. For instance, derivatives have been explored for their potential as δ-opioid agonists, demonstrating significant analgesic effects without inducing common side effects associated with opioid receptor activation, indicating their potential for chronic pain treatment (Nozaki et al., 2012) (Nozaki et al., 2012).
Organic Chemistry and Material Science
Electrochemical Properties
Derivatives of pyrrolidinyl benzamides have been studied for their electrochemical properties, which can inform the development of conducting polymers and materials with specific electronic characteristics. For instance, research on bis(pyrrol-2-yl) arylenes, which share structural motifs with 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide, has revealed their potential in creating conducting polymers through electropolymerization (Sotzing et al., 1996) (Sotzing et al., 1996).
Zukünftige Richtungen
The future directions for research on 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide could include in vivo biochemical tests of effective amides . This could help in exploring its potential applications in different fields. Further studies could also focus on its synthesis, characterization, and potential biological activities.
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-20-12-6-5-10(7-13(12)21-4-2)15(19)17-11-8-14(18)16-9-11/h5-7,11H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQEFRRUKGCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)
![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)


![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)

